molecular formula C21H19N3O6S2 B2453475 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate CAS No. 877651-60-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate

Cat. No.: B2453475
CAS No.: 877651-60-0
M. Wt: 473.52
InChI Key: RGKHNBQIHROWQD-UHFFFAOYSA-N
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Description

"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate" is an organic compound that blends diverse chemical structures, making it potentially significant in various scientific fields. Its structure incorporates a thiadiazole ring, cyclopropane carboxamide, pyran, and phenoxypropanoate, contributing to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • The synthesis starts with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This intermediate is produced by reacting cyclopropane carboxylic acid with thiosemicarbazide under appropriate conditions.

  • Subsequent thionation of the thiadiazole compound with Lawesson's reagent yields the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thio derivative.

  • The next step involves the thiomethylation of the pyran compound, typically achieved through the reaction with formaldehyde and H2S.

  • Finally, coupling of the thiadiazole derivative with the thiomethylated pyran using standard esterification procedures forms the target compound.

Industrial Production Methods:

  • Industrial methods follow similar synthetic routes with optimized conditions for large-scale production, involving batch or continuous-flow reactors to ensure high yields and purity.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation, particularly at the thiadiazole or pyran rings, using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reduction reactions may target the carbonyl groups, using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the amide or ester functional groups.

Common Reagents and Conditions:

  • Oxidation with hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction with NaBH4 in methanol or ethanol.

  • Nucleophilic substitution under basic conditions with sodium methoxide or potassium tert-butoxide.

Major Products:

  • Oxidation products include sulfoxides or sulfones.

  • Reduction yields alcohol derivatives.

  • Substitution leads to various esters or amides depending on the nucleophile used.

Scientific Research Applications

The compound's multifaceted structure lends itself to various scientific research applications:

  • Chemistry: Utilized in studying reaction mechanisms and developing novel synthetic pathways due to its diverse functional groups.

  • Biology: Investigated for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

  • Medicine: Explored in drug discovery as a potential pharmacophore for designing new therapeutics.

  • Industry: Applied in the development of new materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The compound likely exerts its effects through several pathways due to its structural complexity:

  • Molecular Targets: It may interact with various enzymes or receptors, depending on the functional groups involved.

  • Pathways: Could modulate biochemical pathways related to redox reactions, signal transduction, or molecular recognition processes.

Comparison with Similar Compounds

  • 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole

  • 4-oxo-4H-pyran-3-yl esters

  • Phenoxypropanoates

Uniqueness:

  • The unique combination of a thiadiazole ring and a pyran-phenoxypropanoate moiety gives the compound distinctive properties compared to similar molecules.

  • The cyclopropane carboxamide adds additional structural rigidity and potential reactivity, setting it apart in terms of stability and biological activity.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKHNBQIHROWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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